

An In-Depth Technical Guide to the Synthesis and Chemical Properties of SR19881

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Compound of Interest		
Compound Name:	SR19881	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent dual agonist of the orphan nuclear receptors, Estrogen-Related Receptor gamma (ERRy) and Estrogen-Related Receptor beta (ERRβ). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **SR19881**. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of modulating ERRy and ERRβ activity. This document details a representative synthetic route, summarizes key chemical and biological data in tabular format, provides experimental protocols for relevant assays, and visualizes the pertinent signaling pathways using Graphviz diagrams.

Introduction

Estrogen-Related Receptors (ERRs), including the isoforms ERR α , ERR β , and ERRy, are a subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism. Unlike the classical estrogen receptors, ERRs are not activated by endogenous estrogens. Instead, they are constitutively active and their activity is modulated by the recruitment of co-activators and co-repressors. ERRy and ERR β are of particular interest due to their involvement in a variety of physiological and pathological processes, including mitochondrial biogenesis, fatty acid oxidation, and the progression of certain cancers and metabolic diseases.



SR19881 has emerged as a valuable chemical probe for studying the functions of ERRy and ERRβ. As a potent dual agonist, it provides a means to investigate the downstream effects of activating these receptors in various in vitro and in vivo models. This guide aims to consolidate the available technical information on **SR19881** to facilitate its use and further investigation in the scientific community.

Chemical Properties of SR19881

SR19881 is a small molecule with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . Its chemical structure is characterized by a central pyrazole carboxamide scaffold.

Property	Value	Reference
IUPAC Name	N-(4- (diethylamino)phenethyl)-4- hydroxybenzamide	[1]
CAS Number	2213490-89-0	[2]
Molecular Formula	C19H24N2O2	[2]
Molecular Weight	312.41 g/mol	[3]
EC₅₀ for ERRy	0.39 μΜ	[2]
EC50 for ERRβ	0.63 μΜ	[2]

Synthesis of SR19881

The synthesis of **SR19881** can be achieved through a multi-step process involving the formation of a key pyrazole intermediate followed by an amide coupling reaction. The following is a representative synthetic pathway based on the synthesis of structurally related pyrazole carboxamide derivatives.

Representative Synthetic Scheme

A plausible synthetic route to **SR19881** involves the initial synthesis of a substituted pyrazole carboxylic acid, which is then coupled with a commercially available amine.



Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol is adapted from the synthesis of similar N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Step 1: Synthesis of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

A mixture of the appropriate starting materials, including a hydrazine derivative and a β -ketoester, is refluxed in a suitable solvent such as ethanol in the presence of an acid catalyst. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the pyrazole carboxylic acid intermediate.

Step 2: Amide Coupling to form N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (a structural analog)

To a solution of the pyrazole carboxylic acid from Step 1 in an anhydrous solvent such as dichloromethane, a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The appropriate amine (in this case, an aniline derivative) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final pyrazole carboxamide.[4]

Signaling Pathways of ERRy and ERRB

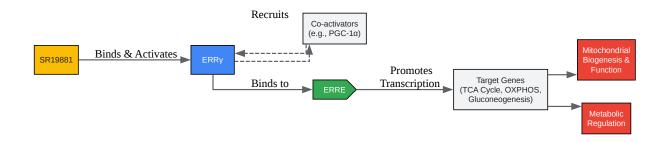
ERRy and ERRβ, as nuclear receptors, exert their biological effects by binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of their target genes. This binding modulates the transcription of genes involved in various metabolic pathways.

ERRy Signaling

ERRy is a key regulator of genes involved in mitochondrial biogenesis and function, including those in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[5] It is also implicated in the regulation of hepatic gluconeogenesis.[6] The activation of ERRy by an



agonist like **SR19881** would be expected to enhance the expression of these target genes, leading to increased mitochondrial activity.[7]

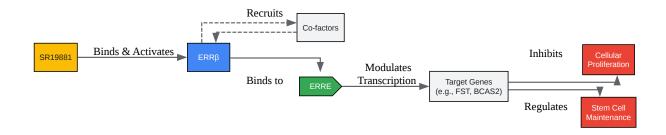


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Caption: Agonist activation of ERRy signaling pathway.

ERR Signaling

ERRβ shares significant homology with ERRγ and regulates an overlapping set of target genes. It is involved in maintaining pluripotency in embryonic stem cells and has been implicated in cellular proliferation in certain contexts.[8] In breast cancer cells, ERRβ signaling has been shown to inhibit cellular proliferation through the regulation of specific target genes. [9]



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Caption: Agonist activation of ERRβ signaling pathway.

Experimental Protocols

The following are generalized protocols for in vitro assays that can be used to characterize the activity of **SR19881** on ERRy and ERRβ.

Cell-Based Reporter Gene Assay

This assay is used to determine the potency and efficacy of a compound in activating the transcriptional activity of a target nuclear receptor.

Experimental Protocol: ERRy/β Reporter Assay

- Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-ERRy or GAL4-ERRβ ligand-binding domain (LBD) expression vector and a luciferase reporter vector containing a GAL4 upstream activation sequence (UAS).
- Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of SR19881 or a vehicle control (e.g., DMSO).
- Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.[10]

In Vitro Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of a compound on cells.

Experimental Protocol: MTT Assay



- Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere overnight.
- Compound Exposure: The cells are then treated with a range of concentrations of SR19881 for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be calculated.[10]

Conclusion

SR19881 is a valuable pharmacological tool for the investigation of ERRy and ERR β biology. Its potency as a dual agonist allows for the robust activation of these receptors, facilitating the elucidation of their downstream signaling pathways and physiological functions. The synthetic route and experimental protocols provided in this guide are intended to support the ongoing research efforts in this field and to aid in the development of novel therapeutics targeting ERRy and ERR β for the treatment of metabolic diseases and other associated disorders. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of **SR19881** and to explore its full therapeutic potential.

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